molecular formula C16H15NO3 B1623214 Dilmefone CAS No. 37398-31-5

Dilmefone

Cat. No.: B1623214
CAS No.: 37398-31-5
M. Wt: 269.29 g/mol
InChI Key: HIPIFFZGPOCRPX-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilmefone typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dilmefone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism of action of dilmefone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzaldehyde: A precursor in the synthesis of dilmefone.

    4-pyridinecarboxaldehyde: Another precursor in the synthesis of this compound.

    Quinoline derivatives: Structurally related compounds with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo various transformations makes it a valuable compound for research and industrial applications.

Properties

CAS No.

37398-31-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C16H15NO3/c1-19-13-4-5-14(16(11-13)20-2)15(18)6-3-12-7-9-17-10-8-12/h3-11H,1-2H3/b6-3+

InChI Key

HIPIFFZGPOCRPX-ZZXKWVIFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=NC=C2)OC

SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.